4-(Trifluoromethyl)-1-tert-butoxybenzene
CAS No.: 16222-44-9
Cat. No.: VC21074317
Molecular Formula: C11H13F3O
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16222-44-9 |
---|---|
Molecular Formula | C11H13F3O |
Molecular Weight | 218.21 g/mol |
IUPAC Name | 1-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C11H13F3O/c1-10(2,3)15-9-6-4-8(5-7-9)11(12,13)14/h4-7H,1-3H3 |
Standard InChI Key | YXTJJRXJNYHJPU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)C(F)(F)F |
Introduction
Identification and Nomenclature
4-(Trifluoromethyl)-1-tert-butoxybenzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group and a trifluoromethyl group. The compound is known by several synonyms in chemical literature and commercial catalogs.
Basic Identification
Parameter | Value |
---|---|
CAS Number | 16222-44-9 |
Molecular Formula | C₁₁H₁₃F₃O |
Molecular Weight | 218.21 g/mol |
Creation Date | 2007-02-12 |
Last Modification | 2025-02-15 |
Nomenclature and Identifiers
The compound is recognized by several systematic and common names:
Identifier Type | Value |
---|---|
IUPAC Name | 1-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)benzene |
Common Names | 4-(Trifluoromethyl)-1-tert-butoxybenzene |
4-(tert-Butoxy)benzotrifluoride | |
1-(tert-Butoxy)-4-(trifluoromethyl)benzene | |
Tert-Butyl 4-(Trifluoromethyl)Phenyl Ether | |
InChI | InChI=1S/C11H13F3O/c1-10(2,3)15-9-6-4-8(5-7-9)11(12,13)14/h4-7H,1-3H3 |
InChIKey | YXTJJRXJNYHJPU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC1=CC=C(C=C1)C(F)(F)F |
The compound consists of a benzene ring with a trifluoromethyl group at the para position to a tert-butoxy group. This structural arrangement contributes to its unique chemical properties and reactivity patterns .
Physical and Chemical Properties
4-(Trifluoromethyl)-1-tert-butoxybenzene exhibits distinct physical and chemical characteristics that make it valuable for various applications in organic synthesis and pharmaceutical development.
Physical Properties
The compound typically appears as a colorless to pale yellow liquid under standard conditions. It is characterized by relatively low volatility and high stability, which are advantageous properties for storage and handling in laboratory settings .
Chemical Properties
The chemical behavior of 4-(Trifluoromethyl)-1-tert-butoxybenzene is largely influenced by its two functional groups:
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The tert-butoxy group contributes to its hydrophobic nature, affecting its solubility profile and interaction with non-polar solvents.
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The trifluoromethyl group enhances its chemical reactivity and polarity. The presence of three fluorine atoms imparts unique properties, including:
These properties make it particularly useful in medicinal chemistry, where fluorinated compounds often demonstrate improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
Applications and Uses
4-(Trifluoromethyl)-1-tert-butoxybenzene finds applications in various fields due to its unique structural features and chemical properties.
Pharmaceutical Intermediate
One of the primary uses of this compound is as an intermediate in pharmaceutical synthesis. Its value stems from:
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Ability to undergo further transformations, such as hydrolysis or substitution reactions
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Potential to be incorporated into more complex molecules with biological activity
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The trifluoromethyl group's ability to enhance drug-like properties including metabolic stability and membrane permeability
Agrochemical Applications
In agrochemical development, fluorinated compounds like 4-(Trifluoromethyl)-1-tert-butoxybenzene are valuable building blocks for creating:
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Herbicides with improved target selectivity
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Fungicides with enhanced resistance to degradation
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Insecticides with optimized lipophilicity for better absorption
Research and Development
In research settings, this compound serves as a useful model for studying:
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Effects of fluorination on aromatic systems
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Structure-activity relationships in medicinal chemistry
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Influence of tert-butoxy groups on chemical reactivity and stability
Supplier Reference | Purity | Price Range | Estimated Delivery |
---|---|---|---|
Various suppliers | 95-97% | €44.00-€451.00 | April-May 2025 |
Pricing varies significantly based on quantity, with typical package sizes ranging from 1g to 100g for research purposes .
Structure-Activity Relationships
The structural features of 4-(Trifluoromethyl)-1-tert-butoxybenzene contribute significantly to its chemical behavior and utility in various applications.
Impact of Fluorination
The trifluoromethyl group at the para position imparts several important characteristics:
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Enhanced lipophilicity, which can improve membrane permeability
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Increased metabolic stability against oxidative degradation
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Altered electronic distribution on the aromatic ring, affecting reactivity patterns
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Potential for hydrogen bonding interactions through the fluorine atoms
Role of the tert-Butoxy Group
The tert-butoxy substituent contributes complementary properties:
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Steric bulk that can influence reaction selectivity
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Hydrophobic character enhancing lipophilicity
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Potential as a protecting group that can be cleaved under specific conditions
The combination of these functional groups creates a molecule with a unique reactivity profile and physical properties that make it valuable in synthetic chemistry.
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